molecular formula C11H8BrFN2 B1423616 5-bromo-N-(4-fluorophenyl)pyridin-2-amine CAS No. 918305-48-3

5-bromo-N-(4-fluorophenyl)pyridin-2-amine

Cat. No.: B1423616
CAS No.: 918305-48-3
M. Wt: 267.1 g/mol
InChI Key: MDIJJMBTVYKGEZ-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

This compound represents a sophisticated heterocyclic compound characterized by its unique substitution pattern and molecular architecture. The compound bears the Chemical Abstracts Service registry number 918305-48-3 and possesses the molecular formula C₁₁H₈BrFN₂, corresponding to a molecular weight of 267.10 daltons. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, reflecting its systematic structural organization.

The molecular structure features a pyridine ring system substituted with a bromine atom at the 5-position and an amino group at the 2-position, which forms an amide linkage with a 4-fluorophenyl moiety. The Simplified Molecular-Input Line-Entry System representation (FC1=CC=C(NC2=NC=C(Br)C=C2)C=C1) provides a standardized method for describing the compound's connectivity pattern. This structural arrangement places the compound within the broader classification of halogenated aromatic amines, specifically as a member of the aminopyridine family with dual halogen substitution.

The compound's three-dimensional conformation exhibits planar characteristics typical of aromatic systems, with the pyridine ring maintaining sp² hybridization across its carbon and nitrogen atoms. The presence of both electron-withdrawing halogen substituents (bromine and fluorine) significantly influences the electronic distribution within the molecule, affecting its reactivity profile and potential biological interactions. The amino nitrogen atom retains its lone pair electrons, providing a site for hydrogen bonding and metal coordination, while the aromatic fluorine substituent contributes to the molecule's lipophilicity and metabolic stability.

Historical Development in Heterocyclic Chemistry

The development of this compound reflects the broader evolution of heterocyclic chemistry, particularly the advancement of pyridine-based pharmaceutical compounds over the past century. Pyridine chemistry originated in the mid-19th century when Thomas Anderson first isolated pyridine from animal bone oil in 1849, naming it after the Greek word for fire due to its flammable nature. The systematic study of pyridine derivatives accelerated following Wilhelm Körner and James Dewar's structural elucidation in the 1870s, which established the foundational understanding of six-membered nitrogen heterocycles.

The emergence of aminopyridine chemistry gained momentum in the early 20th century as researchers recognized the pharmacological potential of these compounds. 2-Aminopyridine became particularly significant as a synthetic intermediate for various pharmaceutical agents, including piroxicam, sulfapyridine, tenoxicam, and tripelennamine. The compound's synthesis via the Chichibabin reaction, developed by Aleksei Chichibabin in 1924, provided an efficient route to aminopyridine derivatives and established the foundation for industrial-scale production.

The introduction of halogenated aminopyridines represented a critical advancement in medicinal chemistry, as researchers discovered that halogen substitution could dramatically alter biological activity and pharmacokinetic properties. The development of fluorine-containing pharmaceuticals accelerated during the latter half of the 20th century, driven by fluorine's unique properties including enhanced metabolic stability, altered lipophilicity, and improved binding affinity to biological targets. Simultaneously, brominated aromatics gained importance as synthetic intermediates due to their reactivity in cross-coupling reactions, particularly the Suzuki-Miyaura reaction developed in the 1980s.

The specific development of this compound emerged from the convergence of these synthetic methodologies and the growing demand for sophisticated heterocyclic building blocks in pharmaceutical research. The compound's design reflects modern medicinal chemistry strategies that combine multiple pharmacophoric elements within a single molecular framework, enabling the development of compounds with enhanced selectivity and potency against specific biological targets.

Position in Contemporary Medicinal Chemistry Research

This compound occupies a significant position in contemporary medicinal chemistry research as both a synthetic intermediate and a pharmacologically active compound. The compound serves as a valuable scaffold for developing kinase inhibitors, with particular relevance to phosphoinositide 3-kinase gamma selective inhibitors that have demonstrated efficacy in inflammatory disease models. Research has shown that aminopyridine derivatives with halogen substitutions can achieve single-digit nanomolar potency against specific kinase targets while maintaining selectivity profiles suitable for therapeutic development.

The compound's utility extends to the development of antimicrobial agents, where structural modifications of the aminopyridine core have yielded compounds with significant antibacterial activity. Recent studies have demonstrated that 2-aminopyridine derivatives can exhibit minimum inhibitory concentrations as low as 0.039 micrograms per milliliter against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The incorporation of halogen substituents enhances these antimicrobial properties through improved membrane penetration and target binding affinity.

Contemporary drug discovery programs increasingly recognize this compound as a privileged scaffold due to its favorable molecular properties and synthetic accessibility. The compound exhibits characteristics consistent with modern drug-like criteria, including appropriate molecular weight, balanced lipophilicity, and suitable hydrogen bonding capacity. Its structural features enable diverse chemical modifications through well-established synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and functional group manipulations.

The compound's role in materials science applications has also gained attention, particularly in the development of organic semiconductors and fluorescent dyes. The combination of electron-rich pyridine nitrogen and electron-withdrawing halogen substituents creates unique electronic properties that can be exploited in optoelectronic applications. Additionally, the compound serves as a precursor for synthesizing more complex heterocyclic systems, including pyrido-pyrazolo-pyrimidine derivatives and pyrido-pyrazolo-triazine derivatives, which have shown potential in various therapeutic areas.

Current research trends indicate continued interest in exploring the compound's potential as a building block for targeted protein degradation molecules, where the aminopyridine moiety can serve as a ligand for recruiting specific proteins to degradation machinery. The compound's compatibility with modern synthetic methodologies and its proven track record in medicinal chemistry applications position it as a valuable tool for addressing contemporary pharmaceutical challenges.

Properties

IUPAC Name

5-bromo-N-(4-fluorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIJJMBTVYKGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696431
Record name 5-Bromo-N-(4-fluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918305-48-3
Record name 5-Bromo-N-(4-fluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

This method is widely used for the synthesis of aryl amines, including 5-bromo-N-(4-fluorophenyl)pyridin-2-amine.

  • Starting materials: 5-bromo-2-aminopyridine and 4-fluorophenyl halide (commonly bromide or iodide).
  • Catalyst system: Pd2(dba)3 (0.1 eq) with XantPhos ligand (0.2 eq).
  • Base: tert-Butoxide (t-BuONa, 2 eq).
  • Solvent: Toluene.
  • Conditions: Stirring under nitrogen atmosphere at 110 °C for 12 hours.
  • Workup: Concentration under reduced pressure followed by purification via preparative HPLC or column chromatography.
  • Yield: Typically moderate to good yields depending on substrate purity and reaction optimization.

This method offers good regioselectivity and tolerates a variety of functional groups on the aryl amine partner.

Copper-Catalyzed Ullmann-Type Coupling

An alternative synthesis involves copper-mediated coupling of 5-bromo-2-aminopyridine with 4-fluorophenyl boronic acid.

  • Starting materials: 2-amino-5-bromopyridine and 4-fluorophenyl boronic acid.
  • Catalyst: Copper(II) acetate (Cu(OAc)2, 10 mol%).
  • Solvent: 1,2-dichloroethane (DCE).
  • Conditions: Heating at 80-100 °C for 7-14 hours.
  • Purification: Column chromatography using hexane/ethyl acetate mixtures.
  • Yield: Around 80% reported for similar compounds.
  • Characterization: Confirmed by NMR and HRMS showing expected mass and chemical shifts.

This method is advantageous for its operational simplicity and lower cost catalyst system, though sometimes requires longer reaction times.

Bromination of Pyridin-2-amine Precursors

In some synthetic routes, the bromine substituent is introduced after forming the N-aryl pyridin-2-amine.

  • Reagent: N-bromosuccinimide (NBS) or molecular bromine.
  • Solvent: Acetonitrile or other polar aprotic solvents.
  • Temperature: Mild conditions (~30 °C).
  • Duration: 3-5 hours.
  • Outcome: Selective bromination at the 5-position of the pyridine ring.
  • Purification: Extraction and chromatographic purification.
  • Notes: Careful control of temperature and stoichiometry is required to avoid polybromination or side reactions.
Method Starting Materials Catalyst/Base Solvent Conditions Yield (%) Notes
Pd-Catalyzed Buchwald-Hartwig 5-bromo-2-aminopyridine + 4-fluorophenyl halide Pd2(dba)3, XantPhos, t-BuONa Toluene 110 °C, 12 h, N2 60-85 High regioselectivity, requires inert atmosphere
Cu-Catalyzed Ullmann Coupling 2-amino-5-bromopyridine + 4-fluorophenyl boronic acid Cu(OAc)2 DCE 80-100 °C, 7-14 h ~80 Cost-effective, longer reaction time
Bromination Post-Amination N-(4-fluorophenyl)pyridin-2-amine NBS CH3CN 30 °C, 3-5 h Variable Requires careful control to avoid overbromination
  • The palladium-catalyzed amination is preferred for industrial scale due to better control and cleaner reactions, though the catalyst cost and sensitivity to moisture/air are considerations.
  • Copper-catalyzed methods provide a cheaper alternative but may suffer from lower reproducibility and longer reaction times.
  • Bromination using NBS is efficient but must be optimized to avoid multiple bromination sites; often performed after amination to ensure selective substitution at the 5-position.
  • Purification typically involves preparative HPLC or silica gel chromatography to achieve high purity suitable for pharmaceutical applications.
  • Reaction yields and purity are influenced by the choice of solvent, base, temperature, and catalyst loading, with inert atmosphere conditions improving outcomes in Pd-catalyzed reactions.

The preparation of this compound is well-established through palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type coupling, with bromination steps carefully controlled to introduce the 5-bromo substituent. Optimization of reaction conditions and purification protocols is crucial to obtain high yields and purity. These methods are supported by detailed experimental data and characterization confirming the structure and quality of the target compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different functionalized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Oxidation and Reduction Products: Functionalized pyridines with different oxidation states.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H9BrFN2
  • Molecular Weight : 267.10 g/mol
  • CAS Number : 918305-48-3

The compound features a pyridine ring substituted with bromine and a fluorophenyl group, which enhances its lipophilicity and potential biological activity.

Medicinal Chemistry

5-bromo-N-(4-fluorophenyl)pyridin-2-amine has shown promise in the development of therapeutic agents, particularly as an inhibitor of UNC51-like kinase 1 (ULK1), which is implicated in cancer cell autophagy. The following applications are notable:

  • Anticancer Activity : Research indicates that modifications to the pyridine structure can significantly enhance the potency of ULK1 inhibitors. For example, derivatives have been synthesized that exhibit low micromolar IC50 values against ULK1, leading to apoptosis in non-small cell lung cancer models .
  • Antimicrobial Activity : Compounds with similar structural motifs have demonstrated antibacterial and antifungal properties by disrupting microbial cell wall synthesis. Studies report minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various pathogens .

Material Science

The compound serves as a building block for synthesizing advanced materials with tailored electronic properties. Its unique structure allows for:

  • Polymer Development : Used in creating polymers that possess specific characteristics suitable for electronics and coatings .

Agrochemicals

This compound may be explored for its potential as a pesticide or herbicide, contributing to safer agricultural practices through the development of effective agrochemical compounds .

ULK1 Inhibition Study

A focused study on ULK1 inhibitors highlighted the importance of structural modifications in enhancing potency. The most active compound from a series displayed significant inhibitory effects on ULK1, correlating with its structural features .

Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of various pyridine derivatives, including those containing bromine and fluorine substitutions. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, demonstrating the compound's broad-spectrum potential .

Mechanism of Action

The mechanism by which 5-bromo-N-(4-fluorophenyl)pyridin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets, affecting various biological pathways.

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Derivatives

Replacing the pyridine core with a pyrimidine ring significantly alters electronic properties. For example:

  • This structural change may enhance binding affinity in kinase inhibition .
  • 5-Bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine (C₁₀H₆BrClFN₃, MW 302.53 g/mol) introduces a chlorine atom, further modifying reactivity and steric interactions .

Substituent Variations

  • 5-Bromo-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine (C₁₁H₁₃BrN₅, MW 298.16 g/mol) replaces the 4-fluorophenyl group with a pyrazole-methyl moiety. Its mass spectrometry (MS) data shows a prominent [M + DMSO + K+2H]⁺ peak at m/z 372.8 .
  • 4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-N-(1-phenylethyl)pyridin-2-amine (ML3403) (C₂₃H₂₁FN₄S, MW 412.50 g/mol) integrates an imidazole-thioether group, which undergoes rapid oxidation to sulfoxide in vivo, impacting pharmacokinetics .

Physicochemical Properties

Electronic and Steric Effects

  • Bromine at the 5-position (electron-withdrawing) deactivates the pyridine ring, directing electrophilic substitution to specific positions.
  • The 4-fluorophenyl group introduces steric hindrance and lipophilicity, as observed in metalloporphyrin analogues where fluorophenyl substituents induce nonplanar geometries .

Solubility and Stability

  • Compounds with polar substituents (e.g., morpholine in 4-(4-(4-fluorophenyl)-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine) exhibit improved aqueous solubility compared to halogenated derivatives .
  • Sulfur-containing analogues (e.g., methylthio in ML3403) are prone to oxidation, reducing metabolic stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Data References
5-Bromo-N-(4-fluorophenyl)pyridin-2-amine C₁₁H₉BrFN₃ 283.11 5-Br, N-(4-fluorophenyl) Inferred from analogues -
5-Bromo-4-fluoropyridin-2-amine C₅H₅BrFN₂ 205.01 5-Br, 4-F Structural similarity (0.80)
5-Bromo-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine C₁₁H₁₃BrN₅ 298.16 5-Br, N-(pyrazole-methyl) MS: m/z 372.8 [M + DMSO + K+2H]⁺
ML3403 (imidazole-thioether derivative) C₂₃H₂₁FN₄S 412.50 Imidazole, methylthio, phenylethyl Rapid sulfoxide oxidation in vivo
5-Bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine C₁₀H₆BrClFN₃ 302.53 5-Br, 2-Cl, pyrimidine core Higher molecular weight, chlorine substitution

Biological Activity

5-Bromo-N-(4-fluorophenyl)pyridin-2-amine, identified by its CAS number 918305-48-3, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure comprises a bromine atom and a fluorophenyl group, which are known to influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H9BrF N3. The presence of halogens (bromine and fluorine) can enhance the lipophilicity and bioavailability of the compound, potentially leading to improved interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through enzyme inhibition or receptor modulation. For instance, related pyridine derivatives have shown activity against kinases involved in cancer pathways, particularly UNC51-like kinase 1 (ULK1), which is upregulated in certain cancers .

Biological Activity

Anticancer Activity:
Recent studies have demonstrated that compounds with similar structural motifs can inhibit cell proliferation in cancer models. For example, derivatives targeting ULK1 have been shown to block autophagy and induce apoptosis in non-small cell lung cancer cells . The bromine and fluorine substitutions are believed to enhance binding affinity to target proteins.

Antimicrobial Activity:
The biological activity of pyridine derivatives often extends to antimicrobial properties. Compounds in this class have been reported to exhibit antibacterial and antifungal activities by interfering with microbial cell wall synthesis and metabolic pathways .

Case Studies

  • ULK1 Inhibition:
    • A study focused on the development of ULK1 inhibitors revealed that modifications in the pyridine structure significantly affected potency. The most active compound from a series of synthesized derivatives demonstrated an IC50 value in the low micromolar range against ULK1, indicating strong inhibitory potential .
  • Antimicrobial Testing:
    • Another investigation assessed the antimicrobial efficacy of various pyridine derivatives, including those with bromine and fluorine substitutions. Results showed that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific pathogen tested .

Research Findings Summary

Activity IC50/Effect Reference
ULK1 InhibitionLow micromolar range (exact values vary)
AntibacterialMIC 10-50 µg/mL for various strains
AntifungalEffective against common fungal pathogens

Q & A

Q. What are the recommended synthetic routes for 5-bromo-N-(4-fluorophenyl)pyridin-2-amine, and how can reaction yields be optimized?

The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For example, analogous bromopyridine derivatives are synthesized using Cp2TiCl2 and activated zinc in anhydrous THF, achieving yields up to 73% under inert conditions . Optimization involves controlling stoichiometry, temperature (e.g., 50–80°C), and solvent choice (e.g., THF or DMF). Purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is typical.

Q. How can the purity and structural identity of this compound be confirmed?

Use a combination of:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To verify substituent positions and aromatic proton environments (e.g., fluorine coupling patterns) .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., ESI+ mode, expected m/z ~295.01 for C11H9BrFN2) .
  • HPLC : With a C18 column and UV detection to assess purity (>95% recommended for biological assays) .

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of derivatives?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or SIR97 provides precise bond lengths/angles. For example, monoclinic crystals (space group I2/a) of a bromopyridine derivative showed intermolecular N–H···N hydrogen bonding, confirming amine-pyridine interactions . Data collection at 100 K with MoKα radiation (λ = 0.71073 Å) and refinement to R = 0.051 ensure accuracy .

Q. What strategies address contradictory biological activity data in kinase inhibition studies?

  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–10 µM) to identify IC50 variability .
  • Selectivity Profiling : Use kinase panels (e.g., p38 MAPK vs. JNK) to rule off-target effects .
  • Structural Analogues : Compare with derivatives like 5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-neopentylimidazo[4,5-b]pyridin-2-amine to assess substituent impacts .

Q. How can computational methods guide the design of this compound derivatives for enhanced solubility?

  • LogP Calculations : Predict lipophilicity using software like ChemAxon. Introduce polar groups (e.g., –OH, –OMe) to reduce LogP .
  • Molecular Dynamics (MD) Simulations : Assess solvation free energy in water/DMSO mixtures to optimize solvent systems .

Q. What crystallographic challenges arise during refinement of halogenated pyridine derivatives?

  • Disorder Modeling : Bromine and fluorine atoms may exhibit positional disorder; use SHELXL ’s PART instruction to refine occupancy .
  • Thermal Motion : Anisotropic displacement parameters (ADPs) for halogens require high-resolution data (≤0.8 Å) to avoid overfitting .

Q. How can reaction intermediates be tracked in real-time for mechanistic studies?

  • In Situ NMR : Monitor reaction progress in deuterated solvents (e.g., DMSO-d6) at controlled temperatures .
  • LC-MS : Identify transient intermediates (e.g., imine or boronate esters) with high temporal resolution .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions for moisture-sensitive intermediates (e.g., Grignard reagents) .
  • Data Reproducibility : Archive raw NMR/HRMS files and crystallographic CIFs for peer review .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-bromo-N-(4-fluorophenyl)pyridin-2-amine
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5-bromo-N-(4-fluorophenyl)pyridin-2-amine

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